Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . One common method involves the reaction of ethyl nitroacetate with aromatic aldehydes in the presence of a catalyst like DABCO at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using reagents like alkynes and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkynes, 18-crown-6 catalyst, and potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-phenylisoxazole-3-carboxylate: Similar structure but lacks the chlorine atom.
Indole Derivatives: Share similar biological activities and applications but have a different core structure
Uniqueness: Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This structural feature can enhance its potency and selectivity in certain applications compared to similar compounds .
Biological Activity
Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the chlorine atom at the 5-position and the phenyl group at the 3-position enhances its pharmacological profile. The general formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- COX Inhibition : This compound has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. Studies indicate that modifications to the isoxazole core can significantly enhance its inhibitory potency against COX enzymes, with IC50 values reported in the low micromolar range .
- Antiparasitic Activity : Research has shown that derivatives of this compound exhibit potent activity against endoparasites, making them suitable candidates for veterinary applications . The mechanism involves disrupting metabolic pathways critical for parasite survival.
- Anticancer Potential : this compound has demonstrated potential in inhibiting tumor growth by modulating apoptotic pathways. It acts as a Bcl-2/Bcl-xL inhibitor, which is crucial in cancer cell survival .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be influenced by structural modifications:
Modification | Effect on Activity | Reference |
---|---|---|
Chlorine at C5 | Enhances COX inhibition | |
Phenyl at C3 | Increases binding affinity to targets | |
Alkyl substitutions | Alters lipophilicity and bioavailability |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound exhibited a significant inhibitory effect on COX-1 with an IC50 value of approximately 0.32 µM, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
- Antiparasitic Efficacy : In veterinary medicine, derivatives of this compound were tested against various endoparasites, showing high efficacy rates and minimal toxicity to host organisms .
- Anticancer Activity : In vitro assays indicated that this compound could reduce cell viability in cancer cell lines sensitive to Bcl-2 inhibitors, with IC50 values indicating potent activity in the low micromolar range .
Properties
Molecular Formula |
C12H10ClNO3 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
ethyl 5-chloro-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
HPJHKDAROSRKNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.